molecular formula C12H11N3OS B5756754 N,N-bis(cyanomethyl)-2-(phenylthio)acetamide

N,N-bis(cyanomethyl)-2-(phenylthio)acetamide

Cat. No. B5756754
M. Wt: 245.30 g/mol
InChI Key: RALYXMDYEVCHAM-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the covalent binding of the nitrile group of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide to the active site cysteine residue of the targeted protease. This covalent bond formation leads to the irreversible inhibition of the protease activity. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to induce conformational changes in the protease structure, leading to the destabilization of the enzyme and its eventual degradation.
Biochemical and Physiological Effects:
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic activity of cathepsin B. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the immune response and inflammation. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have antiviral activity against various viruses such as HIV-1 and dengue virus.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in lab experiments include its high potency and selectivity for cysteine proteases, its irreversible inhibition of protease activity, and its ability to induce conformational changes in the protease structure. However, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has some limitations such as its potential toxicity to cells and its irreversible inhibition of protease activity, which can hinder the study of protease function in vivo.

Future Directions

There are several future directions for the study of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide. One direction is to explore the potential use of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide as a therapeutic agent for various diseases such as cancer and autoimmune disorders. Another direction is to study the mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in more detail, including its interaction with the protease structure and its effect on protease function in vivo. Furthermore, the development of new N,N-bis(cyanomethyl)-2-(phenylthio)acetamide derivatives with improved properties such as lower toxicity and higher selectivity for specific proteases is also an area of interest.

Synthesis Methods

The synthesis of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the reaction of 2-chloro-N-(phenylthio)acetamide with sodium cyanide in the presence of a strong base such as potassium hydroxide. This reaction leads to the formation of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, which can be purified and isolated using various methods such as column chromatography or recrystallization.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various biological processes such as protein degradation, apoptosis, and immune response. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to inhibit various cysteine proteases such as cathepsin B, L, and S, and has been used to study their role in various diseases such as cancer, autoimmune disorders, and infectious diseases.

properties

IUPAC Name

N,N-bis(cyanomethyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALYXMDYEVCHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(cyanomethyl)-2-(phenylsulfanyl)acetamide

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